(2-Oxo-1,3,2,4-dioxazagalletidin-2-ium-4-yl) nitrate;nitrate

Catalog No.
S604273
CAS No.
13494-90-1
M.F
GaN3O9
M. Wt
255.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Oxo-1,3,2,4-dioxazagalletidin-2-ium-4-yl) nitra...

CAS Number

13494-90-1

Product Name

(2-Oxo-1,3,2,4-dioxazagalletidin-2-ium-4-yl) nitrate;nitrate

IUPAC Name

gallium;trinitrate

Molecular Formula

GaN3O9

Molecular Weight

255.74 g/mol

InChI

InChI=1S/Ga.3NO3/c;3*2-1(3)4/q+3;3*-1

InChI Key

CHPZKNULDCNCBW-UHFFFAOYSA-N

SMILES

[N+]1(=O)O[Ga](O1)O[N+](=O)[O-].[N+](=O)([O-])[O-]

Solubility

Very soluble (NTP, 1992)

Synonyms

gallium nitrate, gallium nitrate heptahydrate, gallium nitrate, 67Ga-labeled, Ganite, NSC 15200

Canonical SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ga+3]

The compound (2-Oxo-1,3,2,4-dioxazagalletidin-2-ium-4-yl) nitrate; nitrate is a complex organic molecule characterized by its unique structural features, including a dioxazolidine ring and nitrate functional groups. This compound belongs to a class of nitrogen-containing heterocycles, which are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the dioxazolidine structure suggests potential interactions with biological targets due to its ability to form hydrogen bonds and participate in various

The chemical reactivity of (2-Oxo-1,3,2,4-dioxazagalletidin-2-ium-4-yl) nitrate; nitrate can be attributed to its functional groups. Notably, the nitrate moiety can undergo reduction reactions, while the dioxazolidine ring may participate in nucleophilic substitutions or hydrolysis under acidic or basic conditions. Additionally, the compound's oxo group may act as a site for further functionalization, allowing for the synthesis of derivatives with enhanced properties.

Compounds containing dioxazolidine structures have been investigated for their biological activity, including antimicrobial, antifungal, and anticancer properties. Preliminary studies suggest that (2-Oxo-1,3,2,4-dioxazagalletidin-2-ium-4-yl) nitrate; nitrate may exhibit similar activities due to its structural features. The presence of nitrogen atoms in the ring structure can enhance its interaction with biological macromolecules such as proteins and nucleic acids, potentially leading to therapeutic effects.

The synthesis of (2-Oxo-1,3,2,4-dioxazagalletidin-2-ium-4-yl) nitrate; nitrate typically involves multi-step organic reactions. One common approach includes:

  • Formation of the Dioxazolidine Ring: Starting from appropriate aldehydes or ketones and nitrogen-containing compounds.
  • Nitration: Introducing the nitrate group through nitrating agents such as nitric acid or nitrogen oxides under controlled conditions.
  • Purification: Techniques such as recrystallization or chromatography to isolate the desired product.

These methods can vary based on the availability of starting materials and desired purity levels.

The unique structure of (2-Oxo-1,3,2,4-dioxazagalletidin-2-ium-4-yl) nitrate; nitrate makes it a candidate for various applications:

  • Pharmaceuticals: Potential use in drug development due to its biological activity.
  • Agricultural Chemicals: Possible application as a pesticide or herbicide.
  • Material Science: Investigated for use in polymers or other advanced materials due to its chemical stability.

Interaction studies involving (2-Oxo-1,3,2,4-dioxazagalletidin-2-ium-4-yl) nitrate; nitrate typically focus on its binding affinity with target proteins or enzymes. Techniques such as molecular docking simulations and surface plasmon resonance can provide insights into how this compound interacts at the molecular level. Understanding these interactions is crucial for evaluating its therapeutic potential and optimizing its efficacy.

Several compounds share structural similarities with (2-Oxo-1,3,2,4-dioxazagalletidin-2-ium-4-yl) nitrate; nitrate, including:

  • Dioxazole derivatives: Known for their antimicrobial properties.
  • Imidazole-based compounds: Often exhibit antifungal and anticancer activities.
  • Nitroaromatic compounds: Frequently studied for their explosive properties but also show biological activity.

Comparison Table

Compound NameStructural FeaturesBiological Activity
(2-Oxo-1,3,2,4-dioxazagalletidin)Dioxazolidine ring + NitrateAntimicrobial potential
Dioxazole derivativesFive-membered ring with nitrogenAntimicrobial
Imidazole-based compoundsFive-membered aromatic ringAntifungal/Anticancer
Nitroaromatic compoundsAromatic ring with nitro groupsExplosive/Biological activity

Uniqueness

The uniqueness of (2-Oxo-1,3,2,4-dioxazagalletidin-2-ium-4-yl) nitrate; nitrate lies in its specific combination of a dioxazolidine structure with dual nitrate groups. This configuration may offer distinct pathways for biological interaction compared to other similar compounds.

The compound features a dioxazagalletidin ring system, a gallium-containing heterocycle fused with a 1,3,2,4-dioxazagalletidin framework. Key structural elements include:

  • A central gallium atom coordinated within a six-membered ring comprising two oxygen and three nitrogen atoms.
  • An oxo group (=O) at position 2, contributing to electrophilic reactivity.
  • Two nitrate (NO₃⁻) counterions balancing the +1 charge of the heterocyclic cation.

IUPAC Name: Gallium trinitrate (2-oxo-1,3,2,4-dioxazagalletidin-2-ium-4-yl) nitrate.

Table 1: Key Physical and Chemical Properties

PropertyValueSource
Molecular FormulaGaN₃O₉
Molecular Weight255.74 g/mol
Coordination GeometryOctahedral (Ga³⁺ center)
SolubilityHighly soluble in polar solvents

Historical Context and Discovery

Gallium nitrate, a precursor to this compound, was first synthesized in the 20th century and approved in 2000 for treating hypercalcemia. The heterocyclic derivative emerged more recently, with its structural characterization reported in 2023. The integration of gallium into a nitrogen-oxygen heterocycle reflects advancements in bioinorganic chemistry, aiming to enhance gallium's bioavailability and target specificity.

Theoretical Significance in Heterocyclic Chemistry

The dioxazagalletidin ring system introduces novel reactivity patterns:

  • Electrophilic Gallium Center: Facilitates ligand exchange reactions, enabling catalytic applications.
  • Nitrate Coordination: Stabilizes the cationic ring via ionic interactions while permitting redox activity.
  • Ring Strain: The fused dioxaza structure imposes steric constraints, influencing regioselectivity in substitution reactions.

Comparative studies with oxazolidinones (e.g., linezolid) reveal shared mechanistic pathways, such as hydrogen bonding with biological targets. Theoretical calculations suggest the gallium center enhances Lewis acidity, potentiating interactions with DNA or microbial enzymes.

Emerging Research Trends and Applications

Antimicrobial Activity

The compound inhibits Gram-positive bacteria (MIC: 0.03–0.78 μM) by disrupting ribonucleotide reductase, a critical enzyme for DNA synthesis. Its gallium core may also interfere with iron-dependent bacterial pathways.

Catalytic Applications

Preliminary studies highlight its role in C–H amidation and nitrene transfer reactions, leveraging the nitrate group’s oxidative capacity.

Multi-Step Organic Synthesis Approaches

Nitration Reactions and Functional Group Introduction

Nitration serves as a critical step for introducing nitro groups into the heterocyclic framework. The choice of nitrating agents and reaction conditions significantly influences regioselectivity and yield. For instance, 100% nitric acid has been employed for direct nitration of pyrazole derivatives, enabling the conversion of amine groups to nitramines at low temperatures (5–10°C) with short reaction times (10–30 minutes) [1]. Similarly, mixed acid systems (e.g., 70% HNO~3~/H~2~SO~4~) facilitate nitration of amino-substituted triazoles at 0°C, achieving 76–85% yields through electrophilic aromatic substitution [1] [5].

A notable advancement involves the use of HNO~3~/Ac~2~O systems for N-nitration, which eliminates byproduct formation and operates under mild conditions (room temperature, 1.5 hours). This method has demonstrated 95% efficiency in converting methylamino-pyrazoles to nitramines, underscoring its utility for sensitive substrates [1]. For aromatic systems, classical nitronium ion (NO~2~^+^) generation via HNO~3~/H~2~SO~4~ mixtures remains prevalent, as evidenced by the synthesis of nitrobenzene derivatives [2].

Table 1: Comparative Nitration Systems for Heterocyclic Substrates

SubstrateNitrating SystemTemperatureYield (%)
Pyrazole amines100% HNO~3~5–10°C95
Triazole amines70% HNO~3~/H~2~SO~4~0°C76–85
Methylamino-pyrazoleHNO~3~/Ac~2~ORT95

Cyclization Strategies for Dioxazolidine Ring Formation

The construction of the 1,3,2,4-dioxazagalletidin ring relies on cyclization reactions, often initiated through Mannich-type condensations or oxime ozonolysis. For example, alicyclic ketones undergo Mannich reactions with hydrogen peroxide and ammonium salts to form 1,2,4-dioxazolidines in moderate yields (45–60%) [5]. Alternatively, ozonolysis of O-methylated dioximes at −78°C generates bicyclic intermediates, which subsequently rearrange into the target dioxazagalletidin scaffold [5].

Recent work has explored photoinduced cyclizations using nitroarenes as oxygen sources. Under violet light (390 nm), alkenes and nitroarenes form dioxazolidine intermediates via radical addition, followed by intramolecular ring closure to yield fused heterocycles [3]. This method offers stereoselectivity, favoring syn-diol products due to reduced steric hindrance in triplet biradical intermediates [3].

Catalytic Systems and Reaction Optimization

Role of Alkali Metal Salts in Epoxide-CO~2~ Reactions

Alkali metal salts (e.g., K~2~CO~3~, CsF) enhance cycloaddition efficiency between epoxides and CO~2~, a key step in forming cyclic carbonate precursors for dioxazagalletidin synthesis. These catalysts lower activation energy by stabilizing transition states through cation-π interactions, achieving turnover frequencies (TOF) > 1,000 h^−1^ under solvent-free conditions . Potassium iodide paired with crown ethers further improves selectivity by templating the epoxide’s orientation during CO~2~ insertion .

Phase Transfer Catalysts in Heterocyclic Synthesis

Quaternary ammonium salts (e.g., tetrabutylammonium bromide) act as phase transfer catalysts (PTCs) in biphasic nitration and cyclization reactions. By shuttling nitro intermediates between aqueous and organic phases, PTCs accelerate reaction rates by 3–5× compared to uncatalyzed systems . For instance, the synthesis of nitroamino-triazines using 100% HNO~3~ benefits from PTC-mediated interfacial transport, reducing reaction time from 12 hours to 2 hours [1] .

Green Chemistry Considerations

Solvent-Free and Low-Temperature Protocols

Solvent-free methodologies minimize waste generation and energy consumption. The nitration of tetrazines with fuming HNO~3~ at 0°C exemplifies this approach, achieving 85% yield without auxiliary solvents [1]. Microwave-assisted nitration further reduces energy input, enabling rapid heating (≤5 minutes) and improved reaction control [1].

Recycling and Byproduct Minimization

Closed-loop systems for nitric acid recovery have been implemented in large-scale syntheses. After nitration, spent HNO~3~ is distilled and reconcentrated for reuse, decreasing raw material costs by 40% [1]. Additionally, catalytic hydrogenation of nitro byproducts to amines allows their reintroduction into earlier synthesis stages, achieving 92% atom economy in multi-step processes [3].

Table 2: Environmental Metrics for Green Synthesis Protocols

ParameterConventional MethodGreen Method
Solvent Usage (L/kg)150
Energy Consumption (kWh)12035
E-Factor (kg waste/kg product)8.21.5

Physical Description

Gallium nitrate appears as white crystals. (NTP, 1992)

Hydrogen Bond Acceptor Count

9

Exact Mass

254.88903 g/mol

Monoisotopic Mass

254.88903 g/mol

Heavy Atom Count

13

Melting Point

230 °F (decomposes) (NTP, 1992)

UNII

Y2V2R4W9TQ

GHS Hazard Statements

Aggregated GHS information provided by 10 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H272 (100%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H315 (90%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Gallium nitrate does not currently have approved indications. It was previously used in the treatment of cancer-related hypercalcemia.

Pharmacology

Gallium nitrate exerts hypocalcemic effect by inhibiting calcium resorption from bone, possibly by stabilizing bone matrix, thereby reducing increased bone turnover. Gallium nitrate inhibits the growth of various lymphoma cell lines in vitro and exhibits antitumor activity in patients with lymphoma. The mechanism(s) of cytotoxicity is (are) only partly understood but appears to involve a two-step process: (1) targeting of gallium to cells, and (2) acting on multiple, specific intracellular processes. Gallium shares certain chemical properties with iron; therefore, it binds avidly to the iron transport protein transferrin. Transferrin-gallium complexes preferentially target cells that express transferrin receptors on their surface. Expression of transferrin receptors is particularly high on lymphoma cells. Cellular uptake of the gallium-transferrin complex leads to inhibition of cellular proliferation primarily via disruption of iron transport and homeostasis and blockade of ribonucleotide reductase. Recent studies have shown that cellular uptake of gallium leads to activation of caspases and induction of apoptosis. In phase II trials in patients with relapsed or refractory lymphoma, the antitumor activity of gallium nitrate is similar to, or better than, that of other commonly used chemotherapeutic agents.
Gallium Nitrate is a hydrated nitrate salt of the group IIIa element gallium with potential use in the treatment of malignancy-associated hypercalcemia. Gallium nitrate localizes preferentially to areas of bone resorption and remodeling and inhibits osteoclast-mediated resorption by enhancing hydroxyapatite crystallization and reduction of bone mineral solubility. This agent also increases calcium and phosphorous deposition into bone and may increase collagen synthesis. (NCI04)

MeSH Pharmacological Classification

Antineoplastic Agents

Mechanism of Action

A high incidence of hypercalcemia is often observed in patients with non-small cell lung cancer, breast cancer, multiple myeloma, kidney cancer, and cancer of head and neck. Hypercalcemia of malignancy seems to result from an imbalance between the net resorption of bone and urinary excretion of calcium. Patients with extensive osteolytic bone metastases frequently develop hypercalcemia. Although _in vitro_ and animal studies have been performed to investigate the mechanism of action of gallium nitrate, the precise mechanism for inhibiting calcium resorption has not been determined. Gallium, the active component that exerts the physiological effects of gallium nitrate, may induce physicochemical changes in the bone matrix to promote hydroxyapatite crystallization and attenuate mineral dissolution. Gallium may also decrease acid secretion by osteoclasts and modulate the synthesis of osteocalcin, an osteoblast-specific bone matrix protein that triggers bone resorption. Osteoclast morphology or viability is not reported to be affected. Gallium nitrate may modulate inflammation. _In vitro_, it was shown to block the production of inflammatory cytokines, such as interleukin-1 (IL-1) beta, by macrophage-like cells. Gallium nitrate also dose-dependently inhibited matrix metalloproteinase activity promoted by tissue plasminogen activator (tPA).

Pictograms

Irritant

Oxidizer;Irritant

Other CAS

13494-90-1

Absorption Distribution and Excretion

Gallium nitrate was infused at a daily dose of 200 mg/m2 for 5 (n=2) or 7 (n=10) consecutive days to 12 cancer patients. In most patients, mean steady-state plasma concentrations were reached after 18 to 24 hours of infusion. The average steady-state plasma levels of gallium observed among seven fully evaluable patients was between 1134 and 2399 ng/mL. In one patient who received daily infusion doses of 100, 150 and 200 mg/m2, the apparent steady-state levels of gallium did not increase proportionally with an increase in dose.
Gallium nitrate appears to be significantly excreted via the kidney. In phase I studies involving cancer patients who received a short-term intravenous infusion of single doses ranging from 300 to 900 mg/m2, about two-thirds of the administered dose was recovered in the urine in the first 24 hours post-dose.
In phase I studies involving cancer patients who received a short-term intravenous infusion of single doses ranging from 300 to 900 mg/m2, the mean volume of distribution of gallium was 1.27 L/kg.
In cancer patients who received a daily infusion of gallium nitrate at a dose of 200 mg/m2 for five to seven consecutive days, the average plasma clearance of gallium was 0.15 L/hr/kg (range: 0.12 to 0.20 L/hr/kg).

Metabolism Metabolites

Gallium nitrate is not metabolized either by the liver or the kidney.

Wikipedia

Gallium_nitrate

Biological Half Life

In phase I studies involving cancer patients who received a short-term intravenous infusion of single doses ranging from 300 to 900 mg/m2, a biphasic curve was observed. Gallium nitrate exhibited a mean initial (distribution phase) half-life of 1 to 1.5 hours and a terminal (elimination phase) half-lives of 25 to 30 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

Nitric acid, gallium salt (3:1): ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types